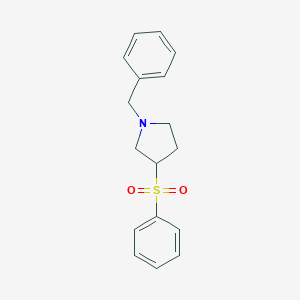

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

Description

1-Benzyl-3-(phenylsulfonyl)pyrrolidine (CAS: 101767-83-3) is a pyrrolidine derivative featuring a benzyl group at the 1-position and a phenylsulfonyl moiety at the 3-position. Its molecular formula is C₁₇H₁₉NO₂S, with a molecular weight of 301.4 g/mol . Key physicochemical properties include:

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOUOKAVIJSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473276 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101767-83-3 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation at Nitrogen

The introduction of the benzyl group typically employs benzyl halides under basic conditions. For example:

Sulfonylation at Carbon-3

Installing the phenylsulfonyl group requires prior activation of the C-3 position. Two approaches dominate:

Lithiation-Sulfonylation

Radical Sulfonylation

-

Protocol :

-

Initiation : AIBN (0.1 equiv) with phenylsulfonyl chloride (1.5 equiv) in benzene at 80°C.

-

Regioselectivity : Favors C-3 due to steric shielding of C-2 by the benzyl group.

-

-

Limitation : Moderate yields (45–55%) due to competing polymerization.

Multicomponent Cyclization Strategies

1,3-Dipolar Cycloaddition

Source reports spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} synthesis via cycloaddition of azomethine ylides and maleimides. Adapting this for sulfonylation:

Michael Addition-Cyclization

A three-component cascade involving:

-

Michael acceptor : Phenyl vinyl sulfone.

-

Nucleophile : Benzylamine.

-

Electrophile : Ethyl acrylate.

-

Optimized Parameters :

Resolution of Racemic Mixtures

For enantiomerically pure targets, Source provides a resolution method using tartaric acid derivatives:

-

Steps :

-

Sulfonylation : Treat resolved amine with phenylsulfonyl chloride (Py, 0°C → rt) to obtain chiral this compound (ee >98%).

Flow Chemistry Innovations

Source details flow-based synthesis of nitro- and aminopyrrolidines, which can be adapted for sulfonylation:

-

System Configuration :

-

Stream 1 : 1-Benzyl-3-aminopyrrolidine (0.5 M in MeCN).

-

Stream 2 : Phenylsulfonyl chloride (0.6 M in MeCN).

-

Reactor : PTFE coil (10 mL, 60°C, 30 min residence time).

-

-

Workup : In-line scavenging with QP-BZA resin removes excess sulfonyl chloride.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Lithiation-Sulfonylation | 65 | 85 | None | Moderate |

| Cycloaddition | 68 | 90 | Moderate (dr 3:1) | High |

| Flow Sulfonylation | 89 | 95 | High (if resolved amine used) | Excellent |

Chemical Reactions Analysis

1-Benzyl-3-(phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include sulfone derivatives, sulfides, and substituted pyrrolidines.

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-3-(phenylsulfonyl)pyrrolidine plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological disorders. The compound's structure allows for modifications that enhance its efficacy and reduce side effects, making it a valuable candidate in drug formulation processes .

Case Study: Neurological Disorders

Recent studies have highlighted the development of pyrrolidine derivatives that exhibit promising activity against neurological conditions such as Alzheimer's disease. These compounds demonstrate the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby improving neurotransmitter availability .

Chiral Synthesis

The chiral nature of this compound makes it an essential building block in asymmetric synthesis. This capability enables chemists to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry due to the differing biological activities of enantiomers .

Table 1: Chiral Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Formulation | Creation of specific enantiomers for targeted therapies |

| Biochemical Research | Studies on enzyme interactions and drug metabolism |

Biochemical Research

In biochemical research, this compound is utilized to study protein interactions and enzyme activities. Its derivatives have been shown to influence various biochemical pathways, aiding in the understanding of complex biological mechanisms at a molecular level .

Case Study: Enzyme Inhibition

Research has demonstrated that certain derivatives of this compound can act as effective inhibitors of carbonic anhydrase and cholinesterase, enzymes involved in critical physiological processes. These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation .

Material Science

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its unique chemical structure contributes to improved thermal stability and mechanical strength in composite materials, making it suitable for advanced applications in electronics and engineering .

Table 2: Material Properties Enhancement

| Property Enhanced | Description |

|---|---|

| Thermal Stability | Improved resistance to heat-induced degradation |

| Mechanical Strength | Increased durability under stress |

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is also finding applications in the flavor and fragrance industry. It is used to create unique scents and flavors, appealing to manufacturers in food and cosmetics sectors .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine is not well-documented. it is believed to interact with molecular targets through its sulfonyl and benzyl groups, which can form various interactions with enzymes and receptors in biological systems. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key comparisons between 1-Benzyl-3-(phenylsulfonyl)pyrrolidine and analogous pyrrolidine derivatives:

Structural and Functional Differences

Sulfonyl Group Variations :

- The phenylsulfonyl group in the target compound is unsubstituted, whereas the tosyloxy derivative () has a 4-methyl substitution, enhancing electron-donating effects and altering reactivity in nucleophilic substitutions .

- Trimethylsilyloxy -containing analogs () exhibit increased steric bulk and hydrolytic instability compared to sulfonyl groups .

- Conversely, 4-methoxyphenyl () increases electron density .

Pharmacological Potential

- While the target compound lacks explicit bioactivity data, PF-543 (), a structurally related pyrrolidine analogue with a phenylsulfonylmethyl group, demonstrates potent sphingosine kinase 1 (SphK1) inhibition (Ki > 4.3 nM).

Biological Activity

1-Benzyl-3-(phenylsulfonyl)pyrrolidine, a compound with the CAS number 101767-83-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of this compound includes a pyrrolidine ring substituted with both a benzyl and a phenylsulfonyl group. This unique arrangement is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with appropriate sulfonyl derivatives. The reaction conditions can vary, but generally include the use of solvents like dichloromethane or ethanol under reflux conditions to facilitate the formation of the pyrrolidine ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. For example, it may act as an inhibitor of steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. Inhibition of this enzyme could potentially reduce local estrogen production, providing a therapeutic avenue for hormone-dependent tumors .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways related to cancer and infection.

- Cell Cycle Modulation : The compound may interfere with cell cycle progression, leading to increased apoptosis.

- Antimicrobial Mechanism : By disrupting folate synthesis, it limits bacterial growth.

Q & A

What are the common synthetic routes for preparing 1-Benzyl-3-(phenylsulfonyl)pyrrolidine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

A key approach involves functionalizing pyrrolidine precursors via sulfonylation. For example, spiro-pyrrolidine derivatives can be synthesized by reacting benzyl-protected pyrrolidines with phenylsulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) . Microwave-assisted synthesis (e.g., 150°C for 20 hours) has been shown to improve reaction efficiency and stereochemical control in related sulfonated pyrrolidines, achieving yields >90% . Solvent choice (polar aprotic solvents like DMF) and stoichiometric ratios of sulfonylating agents are critical for minimizing side reactions such as over-sulfonylation.

How can stereoselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric purity?

Level: Advanced

Methodological Answer:

Chiral resolution or asymmetric synthesis using enantiomerically pure starting materials (e.g., (S)- or (R)-1-benzylpyrrolidinol) is essential. For instance, (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]-pyrrolidine (a related compound) can act as a chiral intermediate, where the sulfonate group serves as a leaving group for subsequent nucleophilic substitutions . Enantiomeric purity is validated via chiral HPLC or ¹H NMR with chiral shift reagents. Nuclear Overhauser Effect (NOE) experiments in NMR can confirm spatial arrangements of substituents, while optical rotation measurements provide additional confirmation .

What analytical techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Level: Basic

Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) with an exact mass of 301.0784 Da (C₁₇H₁₉NO₂S) confirms molecular composition .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substitution patterns; for example, sulfonyl groups induce deshielding of adjacent protons (δ ~3.3–3.5 ppm for pyrrolidine protons) .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Contradictions in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate water/impurity interference .

How do solvent polarity and temperature affect the stability of this compound during storage?

Level: Advanced

Methodological Answer:

The compound’s sulfonyl group makes it hygroscopic. Storage at 0–6°C in inert atmospheres (argon) and desiccated environments is recommended to prevent hydrolysis . Polar solvents like DMSO or DMF can accelerate degradation at room temperature, while non-polar solvents (e.g., ethyl acetate) improve stability. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitoring can identify degradation products, such as hydrolyzed sulfonic acids .

What strategies are employed to functionalize the pyrrolidine ring at the 3-position without compromising the phenylsulfonyl group?

Level: Advanced

Methodological Answer:

The phenylsulfonyl group is electron-withdrawing, directing electrophilic substitutions to the para position of the benzyl group. For functionalization at C3:

- Nucleophilic Displacement: Use of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]-pyrrolidine as a precursor allows substitution with amines or thiols under mild conditions (e.g., K₂CO₃ in acetonitrile) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids (e.g., arylboronic esters) in the presence of Pd catalysts can introduce aryl groups without cleaving the sulfonyl moiety .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways by analyzing transition states and charge distribution. For example:

- The sulfonyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at C3.

- Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as serotonin receptors, guiding SAR studies .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.